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7-Methyl-guanosine-5'-triphosphate -

7-Methyl-guanosine-5'-triphosphate

Catalog Number: EVT-8724955
CAS Number:
Molecular Formula: C11H19N5O14P3+
Molecular Weight: 538.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-methyl-GTP(1+) is a guanosine 5'-phosphate. It is a conjugate acid of a 7-methyl-GTP.
Overview

7-Methyl-guanosine-5'-triphosphate is a significant nucleotide that plays a crucial role in various biological processes, particularly in the synthesis and regulation of messenger RNA. It is classified as a purine ribonucleoside triphosphate, which is essential for cellular functions such as translation initiation and mRNA processing. This compound is characterized by its unique structure, which includes a methyl group at the nitrogen-7 position of the guanine base, contributing to its functional properties.

Source

7-Methyl-guanosine-5'-triphosphate is derived from guanosine triphosphate through methylation processes. It can be synthesized in laboratory settings from guanosine nucleotides using specific chemical reactions that introduce a methyl group at the seventh position of the guanine base.

Classification

This compound belongs to the class of organic compounds known as purine ribonucleoside triphosphates. It is categorized as a small molecule with significant roles in cellular processes, particularly in eukaryotic organisms.

Synthesis Analysis

Methods

The synthesis of 7-methyl-guanosine-5'-triphosphate can be achieved through several methods, with one notable approach involving the methylation of guanosine nucleotides. A reliable method described in recent literature utilizes dimethyl sulfate as a methylating agent under aqueous conditions, leading to high yields and purity levels exceeding 99.5% . This method highlights the regioselectivity of the reaction, ensuring that the methyl group is added exclusively at the nitrogen-7 position.

Technical Details

The general protocol for synthesizing 7-methylguanosine nucleotides includes:

  1. Starting Material: Guanosine nucleotide.
  2. Methylating Agent: Dimethyl sulfate.
  3. Solvent: Water.
  4. Reaction Conditions: Room temperature.
  5. Purification: The product is purified to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular formula for 7-methyl-guanosine-5'-triphosphate is C11H19N5O14P3C_{11}H_{19}N_{5}O_{14}P_{3}, with an average molecular weight of approximately 538.21 g/mol . The compound features a purine base (guanine) with a methyl group attached to the nitrogen atom at position seven, linked to a ribose sugar and three phosphate groups.

Data

The structural representation reveals key functional groups that are vital for its biological activity:

  • Methyl Group: Enhances stability and recognition by proteins involved in mRNA processing.
  • Triphosphate Group: Provides energy for biochemical reactions and is crucial for RNA capping.
Chemical Reactions Analysis

Reactions

7-Methyl-guanosine-5'-triphosphate participates in various biochemical reactions, primarily involving protein synthesis and mRNA processing. Its role as a cap structure on eukaryotic mRNAs facilitates interactions with translation initiation factors and other proteins involved in gene expression.

Technical Details

Key reactions include:

  1. Capping Reaction: The addition of 7-methyl-guanosine-5'-triphosphate to the 5' end of mRNA transcripts.
  2. Translation Initiation: Binding to eukaryotic initiation factor 4E, promoting ribosome recruitment .
Mechanism of Action

Process

The mechanism of action for 7-methyl-guanosine-5'-triphosphate involves its binding to specific proteins that recognize the cap structure on mRNA. This interaction is crucial for several processes:

  1. Translation Initiation: The cap structure enhances ribosome binding and facilitates the unwinding of secondary structures in mRNA .
  2. mRNA Export: The compound aids in transporting mRNAs from the nucleus to the cytoplasm, ensuring proper gene expression.

Data

Research has shown that proteins such as eukaryotic initiation factor 4E bind preferentially to the 7-methylguanosine cap, highlighting its importance in regulating translation and mRNA stability .

Physical and Chemical Properties Analysis

Physical Properties

7-Methyl-guanosine-5'-triphosphate appears as a white to off-white powder when isolated. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

The compound has several notable chemical properties:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Participates readily in biochemical reactions involving nucleotide triphosphates.
Applications

Scientific Uses

7-Methyl-guanosine-5'-triphosphate has several applications in scientific research:

  1. mRNA Studies: Used extensively to study mRNA capping mechanisms and their role in translation.
  2. Protein Synthesis Research: Essential for investigating translation initiation complexes and their interactions with mRNA.
  3. Biochemical Assays: Employed in assays designed to explore RNA-protein interactions and RNA processing pathways .
Biosynthesis and Molecular Synthesis Pathways

Enzymatic Catalysis of Messenger Ribonucleic Acid 5′-Capping Mechanisms

The 5′-7-methylguanosine (m⁷G) cap is a hallmark of eukaryotic messenger ribonucleic acid, formed co-transcriptionally via three sequential enzymatic reactions. This cap structure (m⁷GpppN, where N represents the initial transcribed nucleotide) confers messenger ribonucleic acid stability, facilitates nuclear export, and enables translation initiation [2] [4] [6]. The biosynthesis initiates with ribonucleic acid 5′-triphosphatase hydrolyzing the γ-phosphate from the 5′-triphosphate terminus of nascent ribonucleic acid (pppN-RNA → ppN-RNA + Pᵢ). Ribonucleic acid guanylyltransferase subsequently transfers guanosine monophosphate from guanosine triphosphate to the 5′-diphosphate ribonucleic acid, forming a 5′-5′ triphosphate bridge (GpppN-RNA). Finally, ribonucleic acid (guanine-7-) methyltransferase methylates the guanine at the N7 position using S-adenosylmethionine as the methyl donor, yielding the mature m⁷GpppN cap [2] [4] [6]. This tripartite enzymatic cascade occurs within the nucleus immediately after transcription initiation (typically after 25–30 nucleotides of ribonucleic acid synthesis) [6].

Table 1: Enzymatic Steps in 7-Methylguanosine Cap Formation

EnzymeReaction CatalyzedSubstrateProduct
Ribonucleic acid 5′-triphosphataseHydrolysis of γ-phosphatepppN-RNAppN-RNA + Pᵢ
Ribonucleic acid guanylyltransferaseGuanosine monophosphate transferppN-RNA + GTPGpppN-RNA + PPᵢ
Ribonucleic acid (guanine-7-) methyltransferaseGuanine N7-methylationGpppN-RNA + SAMm⁷GpppN-RNA + SAH

Role of Ribonucleic Acid Guanylyltransferase and 5′-Triphosphatase in m⁷Guanosine Triphosphate Formation

In metazoans, the bifunctional enzyme Ribonucleic Acid Guanylyltransferase and 5′-Triphosphatase (RNGTT, also termed messenger ribonucleic acid capping enzyme) catalyzes the initial two steps of cap synthesis. The N-terminal domain harbors triphosphatase activity, while the C-terminal domain possesses guanylyltransferase functionality [2] [6] [7]. The human RNGTT gene (located at 6q15) encodes a protein that complements yeast mutants deficient in capping enzymes, confirming functional conservation [7]. Structural analyses reveal that the guanylyltransferase domain forms a lysyl-Nᵋ-guanosine monophosphate covalent intermediate, transferring guanosine monophosphate to the diphosphate-terminated ribonucleic acid via a nucleotidyl transfer mechanism [7]. This domain organization enhances catalytic efficiency by channeling the 5′-diphosphate ribonucleic acid intermediate directly from the triphosphatase to the guanylyltransferase active site, minimizing substrate dissociation [2] [6]. RNGTT recruitment to transcribing ribonucleic acid polymerase II ensures precise temporal and spatial coordination with transcription elongation [6] [7].

Methylation Dynamics: Ribonucleic Acid (Guanine-7-) Methyltransferase Activity and Substrate Specificity

Ribonucleic Acid (Guanine-7-) Methyltransferase (RNMT) catalyzes the definitive step conferring the positive charge to the cap structure. Human RNMT (476 amino acids, 55 kilodaltons) contains a catalytic domain (residues 121–476) that recognizes guanosine-triphosphate-terminated ribonucleic acid (GpppN-RNA) as its primary substrate [8]. Kinetic characterization reveals high affinity for both substrates: apparent Michaelis constant (Kₘ) values of 75–158 nanomolar for guanosine-triphosphate-terminated ribonucleic acid and 190–196 nanomolar for S-adenosylmethionine. The catalytic rate constant (kcat) ranges between 39–93 per hour under optimized conditions (Tris-hydrochloride pH 7.5, 5 millimolar dithiothreitol, 250 micromolar magnesium chloride) [8]. The N-terminal domain (residues 1–120) regulates subcellular localization and recruitment to ribonucleic acid polymerase II but is dispensable for catalytic activity in vitro [8]. RNMT requires the Ribonucleic Acid (Guanine-7-) Methyltransferase Activating Miniprotein as a cofactor in vivo, which stabilizes its association with the transcription machinery but does not enhance intrinsic methyltransferase activity [8]. Notably, RNMT exhibits absolute specificity for guanosine-triphosphate-terminated ribonucleic acid over free guanosine triphosphate or uncapped ribonucleic acid, ensuring accurate cap modification [2] [6].

Table 2: Kinetic Parameters of Human Ribonucleic Acid (Guanine-7-) Methyltransferase

Enzyme FormSubstrateKₘ (nanomolar)kcat (per hour)Conditions
Full-length (1–476)Guanosine-triphosphate-terminated ribonucleic acid158 ± 891 ± 1.210 millimolar Tris-hydrochloride pH 7.5, 250 micromolar MgCl₂
Full-length (1–476)S-adenosylmethionine190 ± 3893 ± 8As above
Catalytic domain (123–476)Guanosine-triphosphate-terminated ribonucleic acid75 ± 1139 ± 2As above
Catalytic domain (123–476)S-adenosylmethionine196 ± 1041 ± 2As above

Co-Transcriptional Coordination Between Ribonucleic Acid Polymerase II and Capping Enzymes

The capping machinery is physically and functionally integrated with the transcription apparatus. Ribonucleic Acid Guanylyltransferase and 5′-Triphosphatase and Ribonucleic Acid (Guanine-7-) Methyltransferase bind the phosphorylated C-terminal domain of ribonucleic acid polymerase II, specifically recognizing serine-5 phosphorylation marks prevalent during transcription initiation [2] [6] [8]. Cryo-electron microscopy studies demonstrate that Ribonucleic Acid Guanylyltransferase and 5′-Triphosphatase forms a heterotetrameric complex (Ribonucleic Acid Guanylyltransferase and 5′-Triphosphatase₂) that docks onto ribonucleic acid polymerase II, positioning it to act on the emerging 5′ ribonucleic acid terminus [6]. This assembly ensures that capping occurs immediately after the nascent ribonucleic acid chain reaches sufficient length (∼25 nucleotides), protecting it from 5′→3′ exonucleases and licensing subsequent processing events (splicing, polyadenylation) [2] [4]. The cap structure reciprocally enhances transcription elongation: capped nascent ribonucleic acid promotes the transition of ribonucleic acid polymerase II into a productive elongation complex by suppressing pausing and recruiting positive transcription elongation factor b [2] [6]. This bidirectional coupling exemplifies a fundamental mechanism ensuring fidelity and efficiency in gene expression.

Structural Basis of Coordination:

  • Ribonucleic acid polymerase II C-terminal domain phosphorylation: Serine-5-P serves as a docking platform for capping enzymes [6] [8].
  • Spatial positioning: Ribonucleic Acid Guanylyltransferase and 5′-Triphosphatase binds ribonucleic acid polymerase II subunits Rpb1 and Rpb7, aligning its active site with the ribonucleic acid exit channel [6].
  • Allosteric activation: Ribonucleic acid binding induces conformational changes in Ribonucleic Acid Guanylyltransferase and 5′-Triphosphatase, optimizing catalytic efficiency [7].
  • Cap feedback loop: The mature m⁷G cap stabilizes the elongation complex via interactions with cap-binding complex and transcription factors [2] [4].

Properties

Product Name

7-Methyl-guanosine-5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H19N5O14P3+

Molecular Weight

538.22 g/mol

InChI

InChI=1S/C11H18N5O14P3/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H6-,12,13,14,19,20,21,22,23,24,25,26)/p+1/t4-,6-,7-,10-/m1/s1

InChI Key

DKVRNHPCAOHRSI-KQYNXXCUSA-O

SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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